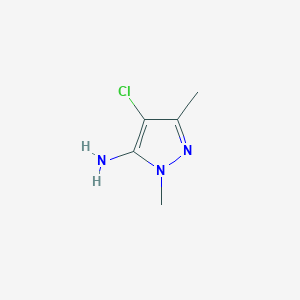

4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine

Description

BenchChem offers high-quality 4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2,5-dimethylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClN3/c1-3-4(6)5(7)9(2)8-3/h7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXFACUSPNKLOKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1Cl)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine (CAS 1006481-77-1)

[1]

Executive Summary

4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine (CAS 1006481-77-1) is a functionalized heterocyclic building block critical in the synthesis of small-molecule therapeutics, particularly kinase inhibitors and agrochemicals. Characterized by an electron-rich pyrazole core substituted with a nucleophilic amino group and an electrophilic chloro-handle, it serves as a versatile "linchpin" scaffold. Its structural motif mimics the adenine ring of ATP, making it a privileged structure for designing Type I and Type II kinase inhibitors targeting oncology and inflammation pathways.

Chemical Identity & Physicochemical Profile[2][3][4][5]

Nomenclature & Identification

| Identifier | Value |

| CAS Number | 1006481-77-1 |

| IUPAC Name | 4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine |

| Synonyms | 5-Amino-4-chloro-1,3-dimethylpyrazole; 4-Chloro-1,3-dimethyl-5-aminopyrazole |

| SMILES | CC1=NN(C)C(N)=C1Cl |

| InChI Key | MFCD06805201 (MDL Number) |

| Molecular Formula | C₅H₈ClN₃ |

| Molecular Weight | 145.59 g/mol |

Physical & Chemical Properties

The following data consolidates experimental observations and predictive models for the solid-state compound.

| Property | Specification / Characteristic |

| Physical State | Crystalline Solid (typically off-white to pale yellow) |

| Melting Point | Solid at ambient temperature (Exact experimental MP range varies by polymorph; typically >70°C based on nitro-analog data [1]) |

| Solubility | Soluble in DMSO, DMF, Methanol, Dichloromethane; Low solubility in water |

| pKa (Calculated) | ~3.5 (Conjugate acid of 5-amino group); Weakly basic |

| LogP (Predicted) | ~1.2 (Lipophilic enough for membrane permeability in fragment-based design) |

| H-Bond Donors | 1 (Amino group -NH₂) |

| H-Bond Acceptors | 3 (N-2 of pyrazole, Amino N) |

| Storage Conditions | Inert atmosphere (N₂/Ar), 2–8°C, Protect from light (Hygroscopic) |

Mechanism of Action & Biological Context

While CAS 1006481-77-1 is an intermediate, its value lies in its role as a pharmacophore precursor . The pyrazole ring is a bioisostere for the imidazole ring found in purines (adenine/guanine), allowing derivatives to bind competitively to the ATP-binding pocket of enzymes.

Structural Logic in Drug Design

-

ATP Mimicry: The N-2 nitrogen and the 5-amino group can form a bidentate hydrogen-bonding motif with the "hinge region" residues of kinase domains.

-

Steric Control: The 4-chloro substituent occupies the hydrophobic "gatekeeper" pocket or solvent-accessible regions, improving selectivity over the wild-type enzyme.

-

Vector Positioning: The 1-methyl and 3-methyl groups orient the molecule within the active site, restricting conformational freedom and reducing entropic penalty upon binding.

Pathway Visualization (Kinase Inhibition Logic)

The following diagram illustrates how this scaffold integrates into a typical kinase inhibitor design workflow.

Caption: Logical decomposition of the 4-chloro-1,3-dimethyl-1H-pyrazol-5-amine scaffold into functional pharmacophoric elements for kinase inhibitor design.

Synthesis & Manufacturing Protocols

Retrosynthetic Analysis

The synthesis of CAS 1006481-77-1 typically proceeds via the chlorination of the parent aminopyrazole. The electron-rich nature of the 5-aminopyrazole ring makes the C-4 position highly susceptible to electrophilic aromatic substitution (EAS).

Primary Synthesis Route (Chlorination)

Reagents: 5-Amino-1,3-dimethylpyrazole, N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂). Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM).

Step-by-Step Protocol:

-

Dissolution: Charge a reaction vessel with 5-amino-1,3-dimethylpyrazole (1.0 eq) and anhydrous MeCN (10 volumes).

-

Chlorination: Cool the solution to 0°C. Slowly add N-Chlorosuccinimide (1.05 eq) portion-wise to control the exotherm. The C-4 position is selectively chlorinated due to the directing effect of the amino group.

-

Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor via TLC (EtOAc/Hexane) or LC-MS for disappearance of starting material (m/z 112 → 146).

-

Work-up: Concentrate the solvent in vacuo. Resuspend the residue in water and extract with Ethyl Acetate (3x).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Heptane if necessary to remove succinimide byproducts.

Synthesis Workflow Diagram

Caption: Synthetic pathway for the production of 4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine via electrophilic chlorination.

Reactivity & Application in Drug Discovery

This scaffold is a "divergent intermediate," meaning it can be elaborated in two distinct directions:

-

Nucleophilic Displacement (5-Amino): The exocyclic amine is a nucleophile. It reacts with acid chlorides, isocyanates, or carboxylic acids (via coupling agents like HATU) to form amides or ureas. This is often used to attach the "tail" of a drug molecule that interacts with the solvent front.

-

Metal-Catalyzed Cross-Coupling (4-Chloro): The C-Cl bond, while electronically deactivated by the electron-rich ring, can participate in Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings using specialized ligands (e.g., XPhos, RuPhos) to install aryl or heteroaryl groups.

Experimental Protocol: Amide Coupling (General)

-

Purpose: Derivatization of the 5-amino position.[1]

-

Reagents: CAS 1006481-77-1 (1.0 eq), Carboxylic Acid (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF.

-

Procedure:

-

Dissolve the carboxylic acid and DIPEA in DMF.

-

Add HATU and stir for 15 min to activate the acid.

-

Add CAS 1006481-77-1 and stir at 50°C for 12 hours.

-

Quench with water; the product often precipitates or requires extraction.

-

Handling, Safety & Stability

Signal Word: WARNING GHS Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Protocol:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

-

Stability: Stable under recommended storage (2-8°C, inert gas). Avoid strong oxidizing agents and strong acids.

-

Spill Response: Sweep up solid spills to avoid dust generation. Neutralize surfaces with mild detergent.

References

-

PrepChem. Synthesis of 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole. Retrieved from [Link]

-

PubChem. Leniolisib (Related Pyrazole Kinase Inhibitor). National Library of Medicine. Retrieved from [Link]

-

HeteroLetters. Synthesis of 4-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine. Vol 4, Issue 3, 2014. Retrieved from [Link]

-

Presta Products. Safety Data Sheet: 4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine. Retrieved from [Link][3][4]

-

Beilstein Journal of Organic Chemistry. Approaches towards the synthesis of 5-aminopyrazoles. 2011, 7, 179–197. Retrieved from [Link]

5-amino-4-chloro-1,3-dimethylpyrazole synonyms and nomenclature

Part 1: Executive Summary & Chemical Identity

5-amino-4-chloro-1,3-dimethylpyrazole is a specialized heterocyclic intermediate used primarily in the synthesis of agrochemicals (insecticides/fungicides) and pharmaceutical kinase inhibitors. It functions as a robust scaffold, offering a stable pyrazole core with a nucleophilic amino group and a halogen handle for cross-coupling or steric modulation.

Core Identifiers

| Identifier Type | Value | Notes |

| Common Name | 5-amino-4-chloro-1,3-dimethylpyrazole | Preferred technical designation |

| IUPAC Name | 4-chloro-1,3-dimethyl-1H-pyrazol-5-amine | Official systematic name |

| CAS Registry Number | 1006481-77-1 | Specific to the 4-chloro-5-amino isomer |

| Related CAS | 3524-32-1 | Parent compound (non-chlorinated) |

| Molecular Formula | C₅H₈ClN₃ | |

| Molecular Weight | 145.59 g/mol | |

| SMILES | CN1C(N)=C(Cl)C(C)=N1 | Encodes 1,3-dimethyl regiochemistry |

| InChI Key | Derivative of ZFDGMMZLXSFNFU | Base key for parent structure |

Part 2: Nomenclature & Regiochemistry

Correct identification of this molecule requires navigating the tautomeric ambiguity of the pyrazole ring. Once the N1 nitrogen is methylated, the tautomerism is fixed, creating distinct isomers that are often confused in commercial catalogs.

The Numbering Logic

In the 1,3-dimethyl isomer, the methyl group on the nitrogen fixes that nitrogen as position 1.

-

Position 1 (N): Methylated.

-

Position 2 (N): Double-bonded (in the canonical form).

-

Position 3 (C): Methylated.

-

Position 4 (C): Chlorinated.[1]

-

Position 5 (C): Aminated.

Critical Distinction:

-

Target: 1,3-dimethyl-5-amine (Amino group is adjacent to the methylated Nitrogen).

-

Isomer: 1,5-dimethyl-3-amine (Amino group is distant from the methylated Nitrogen).

Synonym Mapping Table

| Synonym Category | Name Variant | Context |

| Systematic (IUPAC) | 4-chloro-1,3-dimethyl-1H-pyrazol-5-amine | Preferred for publications |

| Inverted IUPAC | 5-amino-4-chloro-1,3-dimethyl-1H-pyrazole | Common in vendor catalogs |

| Structural Description | 4-chloro-1,3-dimethylpyrazol-5-amine | Simplified descriptive name |

| Parent Derivative | 4-chloro derivative of 5-amino-1,3-dimethylpyrazole | Used in synthesis discussions |

Part 3: Synthesis & Production Protocols

The synthesis of 5-amino-4-chloro-1,3-dimethylpyrazole typically proceeds via the electrophilic halogenation of its parent compound. This route is preferred for its high yield and regioselectivity, as the amino group activates the C4 position.

DOT Diagram: Synthesis Pathway

The following diagram illustrates the conversion from the nitrile precursor to the final chlorinated target.

Caption: Stepwise synthesis from acyclic nitrile precursors to the chlorinated pyrazole scaffold.

Detailed Protocol: Chlorination (Route 1)

Mechanistic Insight: The amino group at C5 is a strong electron-donating group (EDG), making the C4 position highly nucleophilic. This allows for mild chlorination conditions without affecting the methyl groups.

-

Starting Material: Dissolve 5-amino-1,3-dimethylpyrazole (1.0 eq) in a non-polar solvent (e.g., Dichloromethane or Chloroform) or glacial acetic acid.

-

Reagent Addition:

-

Option A (NCS): Add N-Chlorosuccinimide (1.05 eq) portion-wise at 0°C to control the exotherm.

-

Option B (SO₂Cl₂): Add Sulfuryl chloride (1.0 eq) dropwise at 0-5°C. Note: This releases HCl gas; requires ventilation.

-

-

Reaction: Stir at room temperature for 1-3 hours. Monitor by TLC (disappearance of starting material).

-

Workup: Neutralize with saturated NaHCO₃. Extract with organic solvent.[2][3]

-

Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexanes.

-

Expected Result: Off-white to yellow solid.

-

Part 4: Characterization & Self-Validation

To ensure scientific integrity, researchers must validate the structure using orthogonal analytical methods. The following logic serves as a self-validating system to confirm the correct isomer and substitution.

Proton NMR (¹H-NMR) Logic

The most definitive proof of chlorination at C4 is the disappearance of the C4-proton signal.

| Feature | Parent Compound (Non-chloro) | Target (4-Chloro) | Diagnostic Change |

| C4-H Signal | Singlet at ~5.0 - 5.5 ppm | Absent | Primary Confirmation |

| N-Methyl (N1) | Singlet at ~3.5 ppm | Singlet at ~3.6 ppm | Slight downfield shift due to Cl |

| C-Methyl (C3) | Singlet at ~2.1 ppm | Singlet at ~2.2 ppm | Slight downfield shift |

| Amino (NH₂) | Broad singlet (~3-5 ppm) | Broad singlet | May shift depending on solvent/H-bonding |

Mass Spectrometry (MS)[7]

-

Parent Ion: Look for [M+H]⁺ peak at 146.0 .

-

Isotope Pattern: Chlorine naturally exists as ³⁵Cl (75%) and ³⁷Cl (25%).

-

Validation: You must observe a characteristic 3:1 ratio between the M and M+2 peaks (m/z 146 and 148). If this pattern is absent, the chlorination failed.

-

Part 5: Applications in Drug Development[3]

This molecule is not a drug in itself but a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors.

-

Kinase Inhibition: The pyrazole nitrogen (N2) and the exocyclic amino group form a donor-acceptor motif ideal for hydrogen bonding with the hinge region of kinase enzymes (e.g., CDK, p38 MAP kinase).

-

Agrochemicals: The 4-chloro group increases lipophilicity and metabolic stability, preventing rapid oxidation of the pyrazole ring in biological systems (e.g., in insect gut environments).

Part 6: Safety & Handling

Signal Word: WARNING

| Hazard Code | Description | Precaution |

| H302 | Harmful if swallowed | Do not eat/drink in lab. |

| H315 | Causes skin irritation | Wear nitrile gloves. |

| H319 | Causes serious eye irritation | Use safety goggles. |

| H335 | May cause respiratory irritation | Handle in a fume hood. |

Storage: Store in a cool, dry place (2-8°C recommended for long-term stability). Protect from light to prevent potential photo-degradation of the amino group.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 520721, 5-Amino-1,3-dimethylpyrazole. Retrieved from [Link]

-

Vilkauskaitė, G., et al. (2009). 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole.[1] Molbank, M620.[1] (Demonstrates halogenation logic of the 1,3-dimethyl scaffold). Retrieved from [Link][1]

- Google Patents.Process for producing 5-amino-3-methylpyrazole and chlorinated derivatives. (General synthesis methodology).

Sources

A Technical Guide to the Safety Profile of 4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety considerations for 4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine (CAS No: 1006481-77-1), synthesized from publicly available safety data sheets of structurally similar compounds. As a senior application scientist, the goal is not merely to list hazards but to provide a framework for understanding the causality behind safety protocols, enabling researchers to build a robust culture of safety.

Disclaimer: This guide is intended for informational purposes and is based on data for analogous chemical structures. It is not a substitute for a compound-specific Safety Data Sheet (SDS). Always consult the SDS provided by your supplier before handling this chemical.

Section 1: Chemical Identity and Characteristics

Understanding the fundamental properties of a molecule is the first step in a thorough safety assessment. 4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine is a substituted pyrazole, a heterocyclic amine. The presence of a chlorine atom, an amine group, and the pyrazole core dictates its reactivity and potential biological and toxicological profile.

| Identifier | Value |

| Chemical Name | 4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine |

| CAS Number | 1006481-77-1[1] |

| Molecular Formula | C₅H₈ClN₃[1] |

| Molecular Weight | 145.59 g/mol [1] |

| Purity | Typically ≥98%[1] |

Section 2: Hazard Identification and GHS Classification

Based on the analysis of related pyrazole amines, this compound is anticipated to be hazardous. The Globally Harmonized System (GHS) provides a universal framework for communicating these hazards. The following classifications are representative of compounds with similar functional groups.[2][3]

| Hazard Class | Hazard Category | Hazard Statement | Description |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Ingestion of significant quantities could lead to adverse health effects. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Direct contact is likely to cause inflammation, redness, or irritation.[2][3][4] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Contact with eyes can cause significant, but reversible, irritation.[2][3][4] |

| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation | Inhalation of dust or powder may irritate the respiratory tract.[2][3][4] |

Precautionary Statements (P-Statements) are critical for mitigating these risks. Key statements include:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[5][6]

-

P270: Do not eat, drink or smoke when using this product.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6]

Section 3: Proactive Safety: The Hierarchy of Controls

Effective chemical safety is proactive, not reactive. The "Hierarchy of Controls" is a foundational principle that prioritizes the most effective safety measures. This approach ensures that reliance is not placed solely on personal protective equipment (PPE), which is the last line of defense.

Caption: The Hierarchy of Controls prioritizes safety strategies.

Experimental Protocol: Engineering Controls and PPE Selection

-

Work Area Assessment: All handling of 4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine solid must be performed within a certified chemical fume hood to mitigate inhalation risk (H335).[5][7] Ensure the fume hood has a calibrated face velocity monitor.

-

Eye and Face Protection: Wear ANSI Z87.1-compliant chemical safety goggles to protect against splashes and particulates (H319).[7] A face shield should be worn over goggles if there is a significant risk of splashing.[2]

-

Skin Protection:

-

Wear a flame-resistant lab coat, fully fastened.

-

Select compatible chemical-resistant gloves. Nitrile gloves are suitable for splash protection against many organic solids. Always inspect gloves for defects before use.[7]

-

Causality: The choice of nitrile is based on its general resistance to a wide range of chemicals. For prolonged contact or immersion, consult a glove compatibility chart for chlorinated and amine-containing compounds.

-

-

Glove Removal Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[5][7]

-

Hygiene: An eyewash station and safety shower must be immediately accessible.[7][8] Wash hands thoroughly with soap and water after handling is complete.[7]

Section 4: Safe Handling, Storage, and Disposal

Handling Protocol

-

Preparation: Designate a specific area within the fume hood for the procedure. Assemble all necessary equipment before retrieving the chemical.

-

Weighing: If weighing the solid, use an anti-static weigh boat or paper. Perform this task in an area with minimal air turbulence to prevent the powder from becoming airborne.

-

Solution Preparation: Add the solid to the solvent slowly. Be aware of any potential exothermic reactions, although none are specifically documented for this compound.

-

Post-Handling: Securely close the primary container. Decontaminate any surfaces and equipment used during the procedure.

Storage Conditions

-

Container: Keep the container tightly closed and upright to prevent leakage.[5][7]

-

Environment: Store in a cool, dry, and well-ventilated area.[5][9] Some suppliers recommend refrigerated storage (2-8°C) under an inert atmosphere.[9]

-

Incompatibilities: Store away from strong oxidizing agents, as these can react with the amine functionality.[8][10]

Disposal Considerations

Chemical waste must be handled as hazardous.

-

Waste Segregation: Collect all surplus material and contaminated disposables (e.g., gloves, weigh boats) in a dedicated, labeled hazardous waste container.

-

Professional Disposal: Arrange for disposal through a licensed professional waste disposal service. Do not attempt to dispose of this material down the drain or in regular trash.[2]

-

Regulatory Compliance: Ensure all disposal activities comply with local, regional, and national environmental regulations.[6]

Section 5: Reactive Safety: Emergency Response Workflow

In the event of an accidental release or exposure, a structured response is crucial.

Caption: A workflow for responding to chemical incidents.

First-Aid Measures Protocol

-

General Advice: Move out of the dangerous area. Consult a physician and show them the safety data sheet.[3][5]

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][5]

-

In Case of Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[4][5] Call a physician.

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Remove contact lenses if present and easy to do.[4][6] Seek immediate medical attention.

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse the mouth thoroughly with water. Do not induce vomiting. Call a physician or poison control center immediately.[3][6]

Fire-Fighting Protocol

-

Suitable Extinguishing Media: Use sand, carbon dioxide, dry chemical powder, or an appropriate foam.[7] For larger fires, water spray or alcohol-resistant foam may be used.[11]

-

Specific Hazards from Combustion: Under fire conditions, this compound may decompose to emit toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[12]

-

Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA) with a full facepiece operated in positive pressure mode.[7]

-

Procedure: Evacuate the area. Fight the fire from upwind and a safe distance.[13]

Accidental Release Measures Protocol

-

Personal Precautions: Wear the appropriate level of PPE as described in Section 3. Avoid breathing dust and prevent contact with skin and eyes. Ensure adequate ventilation.[7][14]

-

Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.[7][14]

-

Containment and Cleaning Up:

References

- Enamine, Safety Data Sheet. [URL: https://www.enamine.net/images/msds/REAL/Z193564887.pdf]

- Aggie Access, 4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine Product Page. [URL: https://www.aggie-access.com/4-chloro-1-3-dimethyl-1h-pyrazol-5-amine-bdjhh032909]

- Greenbook.net, Safety Data Sheet. [URL: https://www.greenbook.net/msds/gordon/Triclopyr%204.pdf]

- Enamine, Safety Data Sheet for 2-(3,5-diethyl-1H-pyrazol-4-yl)acetic acid. [URL: https://www.enamine.net/images/msds/REAL/Z10058933.pdf]

- ChemicalBook, 4-CHLORO-3-METHYL-1H-PYRAZOLE Safety Data Sheet. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_1092682-87-5.htm]

- Greenbook.net, MATERIAL SAFETY DATA SHEET. [URL: https://www.greenbook.net/msds/dow/dursban50w.pdf]

- AK Scientific, Inc., Safety Data Sheet. [URL: https://www.aksci.com/sds/SR11099.pdf]

- Angene Chemical, Safety Data Sheet for N-Methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine. [URL: https://www.angenechemical.com/msds/871825-57-9.pdf]

- CymitQuimica, SAFETY DATA SHEET for 1H-Pyrazole-5-amine. [URL: https://www.cymitquimica.com/pdf/DA00GSH4.pdf]

- TCI AMERICA, Safety Data Sheet. [URL: https://www.tcichemicals.com/JP/ja/support-download/msds/M0130.pdf]

- Fisher Scientific, SAFETY DATA SHEET for 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonamide. [URL: https://www.fishersci.com/sdsfiles/sds/en/H50546.pdf]

- Apollo Scientific, Safety Data Sheet for 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid. [URL: https://www.apolloscientific.co.uk/msds/OR311538_msds.pdf]

- MilliporeSigma, SAFETY DATA SHEET. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/35837]

- Fisher Scientific, SAFETY DATA SHEET for 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride. [URL: https://www.fishersci.com/sdsfiles/sds/en/AC428510000.pdf]

- Fisher Scientific, SAFETY DATA SHEET for Oxamic hydrazide. [URL: https://www.fishersci.com/sdsfiles/sds/en/AC159150050.pdf]

- Merck Millipore, Safety Data Sheet. [URL: https://www.sigmaaldrich.com/AU/en/sds/millipore/5.38254]

- Tri-iso, MATERIAL SAFETY DATA SHEET. [URL: https://www.tri-iso.com/wp-content/uploads/2021/08/Rhein-Chemie_Additin-RC-9308_MSDS.pdf]

- CymitQuimica, Safety Data Sheet for 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. [URL: https://www.cymitquimica.com/pdf/F228156.pdf]

- Fisher Scientific, SAFETY DATA SHEET for (1,3-Dimethyl-1H-pyrazol-5-yl)methylamine. [URL: https://www.fishersci.com/sdsfiles/sds/en/CC53304DE.pdf]

- MilliporeSigma, SAFETY DATA SHEET for 3-AMINOPYRAZOLE. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/p56607]

- Cayman Chemical, Safety Data Sheet for Pyraclostrobin. [URL: https://cdn.caymanchem.com/cdn/msds/37533m.pdf]

- Fisher Scientific, SAFETY DATA SHEET for 5-(Chloromethyl)-1,3-dimethyl-1H-pyrazole. [URL: https://www.fishersci.com/sdsfiles/sds/en/CC65804CB.pdf]

- Chemical Management, SAFETY DATA SHEET. [URL: https://www.chemsafe.com/sds/sds_files/3547_vacuum_clean_tablets_sds_1.pdf]

- NOAA, CAMEO Chemicals Report for amines, liquid, corrosive, nos. [URL: https://cameochemicals.noaa.gov/chemical/21443]

- TCI Chemicals, SAFETY DATA SHEET for 1,3-Dimethyl-5-pyrazolone. [URL: https://www.tcichemicals.com/BE/en/support-download/msds/D2031.pdf]

- Key Organics, Safety Data Sheet. [URL: https://www.keyorganics.net/sites/default/files/sds/VS-03647.pdf]

- Fisher Scientific, SAFETY DATA SHEET for 4-Amino-6-hydroxy-1H-pyrazolo[3,4-d]pyrimidine. [URL: https://www.fishersci.com/sdsfiles/sds/en/AC104610050.pdf]

- Appretech Scientific Limited, 4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine Product Page. [URL: http://www.appretech.com/product_show.php?id=1211]

- Apollo Scientific, Safety Data Sheet for 5-Chloro-1H-pyrazol-3-amine. [URL: https://www.apolloscientific.co.uk/msds/OR72729_msds.pdf]

- Cole-Parmer, Material Safety Data Sheet - 1,3-Dimethyl-1H-pyrazol-5-amine, 97%. [URL: https://www.coleparmer.com/msds/28/998/28998-20.pdf]

Sources

- 1. appretech.com [appretech.com]

- 2. angenechemical.com [angenechemical.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. aksci.com [aksci.com]

- 5. enamine.enamine.net [enamine.enamine.net]

- 6. 4-CHLORO-3-METHYL-1H-PYRAZOLE - Safety Data Sheet [chemicalbook.com]

- 7. enamine.enamine.net [enamine.enamine.net]

- 8. assets.greenbook.net [assets.greenbook.net]

- 9. FCKeditor - Resources Browser [aggieaccess.cameron.edu]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. fishersci.com [fishersci.com]

- 13. assets.greenbook.net [assets.greenbook.net]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Role of 4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine in heterocyclic chemistry

The Strategic Role of 4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine: From Functional Scaffold to Bioactive Core

Executive Summary

In the landscape of heterocyclic chemistry, 4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine (CAS 1006481-77-1) represents a high-value "bifunctional" scaffold. Unlike simple aminopyrazoles, this specific derivative offers a unique orthogonality: it possesses a nucleophilic primary amine at position 5 and an electrophilic (yet stable) chlorine handle at position 4.

This guide analyzes its critical role in drug discovery—specifically for kinase inhibitors and agrochemicals—and provides validated protocols for exploiting its reactivity. By leveraging the 4-chloro substituent as either a metabolic blocker or a handle for palladium-catalyzed cross-coupling, researchers can access complex 3,4,5-trisubstituted pyrazole architectures that are otherwise difficult to synthesize regioselectively.

Chemical Profile & Reactivity Analysis

The utility of 4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine stems from the electronic interplay between its substituents.

| Feature | Chemical Nature | Strategic Utility |

| N1-Methyl | Fixed Tautomer | Prevents N1/N2 tautomerism, locking the binding mode of the pyrazole in active sites.[1] |

| C3-Methyl | Steric/Inductive | Increases lipophilicity and electron density of the ring; often fills small hydrophobic pockets (e.g., the gatekeeper region in kinases). |

| C4-Chlorine | Electrophile / Lipophile | Dual Role: Acts as a metabolic block (preventing oxidation) OR as a handle for Suzuki-Miyaura coupling. |

| C5-Amine | Nucleophile | Primary site for derivatization (Ureas, Amides, Schiff bases) to establish hydrogen-bonding networks. |

The "Goldilocks" Halogen Effect

The choice of chlorine at C4 is deliberate. While bromine or iodine are more reactive for cross-coupling, they are often too bulky for tight binding pockets. Chlorine offers a balance: it is small enough to fit into hydrophobic clefts (Van der Waals radius ~1.75 Å) yet reactive enough to undergo oxidative addition with modern palladium catalysts (e.g., XPhos-Pd-G2).

Synthetic Pathways & Experimental Protocols

The following workflows detail how to synthesize the core and, more importantly, how to diverge from it to create libraries of bioactive molecules.

Diagram 1: Divergent Synthesis Workflow

Caption: Divergent synthetic utility of the 4-chloro-5-aminopyrazole scaffold.

Protocol A: Synthesis of the Core Scaffold

Context: If the compound is not purchased, it is best synthesized via direct chlorination to avoid regioselectivity issues associated with cyclizing 4-chloroketonitriles.

-

Starting Material: Dissolve 1,3-dimethyl-1H-pyrazol-5-amine (1.0 equiv) in anhydrous DMF (dimethylformamide).

-

Chlorination: Cool to 0°C. Add N-Chlorosuccinimide (NCS) (1.05 equiv) portion-wise over 30 minutes.

-

Why: NCS provides a controlled source of Cl+ without the over-chlorination risks of chlorine gas.

-

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

-

Workup: Pour into ice-water. The product often precipitates. If not, extract with ethyl acetate, wash with brine, and dry over Na2SO4.

-

Purification: Recrystallization from ethanol/water or column chromatography.

Protocol B: C4-Functionalization (Suzuki-Miyaura Coupling)

Context: This reaction transforms the "inert" chlorine into an aryl group, accessing 3,4,5-trisubstituted pyrazoles.

-

Reagents:

-

Substrate: 4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine (1.0 equiv).

-

Coupling Partner: Aryl Boronic Acid (1.5 equiv).

-

Catalyst: XPhos Pd G2 (2–5 mol%).

-

Expert Note: Standard Pd(PPh3)4 often fails with heteroaryl chlorides. XPhos is electron-rich and bulky, facilitating the oxidative addition into the challenging C-Cl bond.

-

-

Base: K3PO4 (3.0 equiv).

-

Solvent: 1,4-Dioxane : Water (4:1 ratio).

-

-

Procedure:

-

Degas solvents with nitrogen for 15 minutes.

-

Combine all reagents in a sealed tube.

-

Heat to 100°C for 12–16 hours.

-

-

Isolation: Filter through Celite, concentrate, and purify via flash chromatography (DCM/MeOH gradient).

Protocol C: N5-Functionalization (Urea Synthesis)

Context: This creates the classic "donor-acceptor" motif found in p38 MAP kinase and VEGFR inhibitors.

-

Reagents: 4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine (1.0 equiv), Aryl Isocyanate (1.1 equiv).

-

Solvent: Anhydrous THF or DCM.

-

Procedure:

-

Dissolve the amine in THF.

-

Add the isocyanate dropwise at 0°C.

-

Allow to warm to room temperature. A precipitate (the urea) usually forms within 2 hours.

-

-

Workup: Filter the solid and wash with cold ether. This avoids aqueous workup and maximizes purity.

Pharmaceutical & Agrochemical Applications

Medicinal Chemistry: Kinase Inhibition

The 5-amino-pyrazole motif is a bioisostere of the adenine ring of ATP. When the 4-position is chlorinated, it enhances the molecule's fit into the ATP-binding pocket.

-

Pharmacophore Logic:

-

N2 (Pyrazole): Accepts a hydrogen bond from the hinge region of the kinase.

-

5-NH (Exocyclic): Donors a hydrogen bond to the hinge (e.g., to the backbone carbonyl of the gatekeeper residue).

-

4-Cl: Occupies the hydrophobic "Gatekeeper" pocket or Solvent Front, improving potency over the unsubstituted analog by displacing water and increasing van der Waals contact.

-

Agrochemicals: Fungicides

In crop protection, this scaffold serves as a precursor to succinate dehydrogenase inhibitors (SDHIs). The 4-chloro group prevents metabolic degradation by fungal cytochrome P450s, significantly extending the half-life of the active agent in the field.

Diagram 2: Pharmacophore Mapping

Caption: Structural logic of the 4-chloro-5-aminopyrazole scaffold in kinase active sites.

References

-

Synthesis of Pyrazolo[3,4-d]pyrimidines

- Title: One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study.

- Source: PMC (PubMed Central).

-

URL:[Link]

-

Suzuki Coupling of Halo-Pyrazoles

- Title: The Suzuki-Miyaura Cross-Coupling Reaction of Halogen

- Source: Academia.edu / Organic & Biomolecular Chemistry.

-

URL:[Link]

-

Reactivity with Isocyanates

-

Crystal Structure & Schiff Bases

Sources

- 1. (PDF) The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction [academia.edu]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. (E)-2-[(4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methyl-eneamino]benzamide - PubMed [pubmed.ncbi.nlm.nih.gov]

Difference between 3-amino and 5-amino pyrazole tautomers

An In-depth Technical Guide to the Tautomerism of 3-Amino and 5-Aminopyrazoles for Drug Development Professionals

Abstract

Pyrazoles are a foundational scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals. A critical, yet often complex, feature of N-unsubstituted pyrazoles is their prototropic tautomerism, an equilibrium that profoundly dictates their physicochemical properties and biological interactions. For aminopyrazoles, this phenomenon primarily manifests as an annular equilibrium between 3-amino-1H and 5-amino-1H tautomers. Mischaracterization of the dominant tautomeric form can lead to flawed structure-activity relationship (SAR) models and wasted resources in drug development. This guide provides senior researchers and drug development professionals with a comprehensive technical overview of the structural and environmental factors governing this equilibrium, the rigorous experimental and computational methodologies for its characterization, and the critical implications for pharmaceutical design and intellectual property.

The Tautomeric Landscape of Aminopyrazoles

Tautomerism in aminopyrazoles involves the migration of a proton, leading to distinct structural isomers that are in dynamic equilibrium. While several forms are theoretically possible, the landscape is dominated by annular tautomerism.

Annular Prototropic Tautomerism: The Primary Equilibrium

The most significant and widely studied equilibrium in N-unsubstituted aminopyrazoles is annular tautomerism. This process involves the 1,2-migration of a proton between the two adjacent ring nitrogen atoms (N1 and N2). This rapid interconversion results in an equilibrium between the 3-amino-1H-pyrazole and 5-amino-1H-pyrazole forms.[1] These two tautomers are distinct chemical entities with different hydrogen bonding patterns, dipole moments, and steric profiles, which are critical for receptor recognition.[1]

Side-Chain Tautomerism: The Minor Contributor

A second possibility is side-chain tautomerism, where a proton migrates from the exocyclic amino group to a ring nitrogen, yielding imino tautomers (e.g., 3-imino-2,3-dihydro-1H-pyrazole). However, extensive theoretical and experimental studies have confirmed that the amino forms are significantly more stable. This stability is attributed to the preservation of the pyrazole ring's aromaticity, rendering the imino tautomers largely insignificant under typical physiological and experimental conditions.[1] Therefore, the primary focus for drug development remains the annular equilibrium.

Caption: Primary tautomeric equilibria in aminopyrazoles.

Factors Governing Tautomeric Stability

The position of the 3-amino versus 5-amino equilibrium is a delicate balance governed by a combination of intramolecular electronic effects and intermolecular interactions with the environment.[1] The equilibrium constant, KT, is defined as [[5-amino tautomer]] / [[3-amino tautomer]].

Electronic Effects of Substituents

The electronic nature of other substituents on the pyrazole ring is a primary determinant of tautomeric preference.

-

Electron-Donating Groups (EDGs): Substituents like -NH₂, -OH, and alkyl groups, which donate electron density through resonance or induction, tend to stabilize the tautomer where the amino group is at the C3 position (3-amino tautomer).[1][2] This arrangement allows the N-H proton to reside on the nitrogen (N1) adjacent to the carbon with the electron-withdrawing amino group, creating a more stable electronic configuration.[2]

-

Electron-Withdrawing Groups (EWGs): Conversely, substituents like -NO₂, -CN, or -CF₃, which withdraw electron density, favor the tautomer where the amino group is at the C5 position (5-amino tautomer).[2][3] This places the more acidic N-H proton on the nitrogen (N1) adjacent to the carbon bearing the EWG, while the lone pair resides on the nitrogen (N2) closer to the amino group.

Solvent Effects

The surrounding medium plays a crucial role in modulating the tautomeric equilibrium, primarily through hydrogen bonding and polarity.

-

Polarity: A more polar solvent will preferentially stabilize the more polar tautomer. Ab initio calculations have shown that the 5-amino tautomer is generally more polar, and its stability increases relative to the 3-amino form when moving from the gas phase to a polar solvent like DMSO.[4]

-

Hydrogen Bonding: Protic solvents can form specific hydrogen bonds with the pyrazole, influencing the equilibrium. The ability of a tautomer to act as a hydrogen bond donor or acceptor can be leveraged by the solvent, shifting the equilibrium to favor the better-solvated species.[5]

Solid-State Effects

In the solid state, crystal packing forces and intermolecular hydrogen bonding often lock the molecule into a single, thermodynamically preferred tautomeric form.[4] X-ray crystallography has shown that for many 4-substituted aminopyrazoles, the 3-amino tautomer is the exclusive form present in the crystal lattice.[4][6] However, this is not universal; the presence of strong electron-withdrawing groups can favor the 5-amino tautomer even in the solid state.[6] It is a critical error to assume the solid-state structure represents the dominant form in solution.

Methodologies for Tautomer Differentiation

A multi-pronged approach combining computational chemistry and experimental spectroscopy is required for unambiguous characterization of the tautomeric equilibrium.

Caption: General workflow for tautomer characterization.

Computational Modeling

Quantum chemical calculations are invaluable for predicting the intrinsic stability of tautomers. Density Functional Theory (DFT) is a widely used and reliable method.

Table 1: Calculated Relative Energies of 3-Amino vs. 5-Aminopyrazole Tautomers

| Method/Basis Set | Environment | More Stable Tautomer | ΔG (kJ/mol) | Reference |

|---|---|---|---|---|

| DFT(B3LYP)/6-311++G(d,p) | Gas Phase | 3-Aminopyrazole | 9.8 | [2] |

| AM1 | Gas Phase | 3-Aminopyrazole | ~8.4 | [6] |

| B3LYP/6-31G** | Gas Phase | 3-Aminopyrazole | Varies w/ substituent | [4] |

| B3LYP/6-31G** (PCM) | DMSO | 5-Aminopyrazole | Varies w/ substituent |[4] |

Protocol 1: DFT Calculation for Tautomer Stability

-

Structure Generation: Build the 3D structures of both the 3-amino and 5-amino tautomers of the pyrazole derivative of interest using a molecular editor.

-

Method Selection: Choose a reliable level of theory and basis set, such as B3LYP/6-311++G(d,p), which has been shown to provide accurate results for these systems.[2]

-

Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas phase to find the lowest energy conformation.

-

Frequency Calculation: Conduct a frequency calculation on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, Gibbs free energy).

-

Solvation Modeling (Optional but Recommended): To simulate solution-phase behavior, repeat steps 3 and 4 using a continuum solvation model, such as the Polarizable Continuum Model (PCM), specifying the solvent of interest (e.g., DMSO, water).[4]

-

Energy Analysis: Compare the calculated Gibbs free energies (ΔG) of the tautomers in the gas phase and/or in the chosen solvent. The tautomer with the lower Gibbs free energy is the thermodynamically more stable form. The theoretical KT can be calculated using the equation: ΔG = -RT ln(KT).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful experimental technique for studying tautomeric equilibria in solution.[7]

-

Key Differentiators: The chemical shifts of the ring carbons, particularly C3 and C5, are highly sensitive to the tautomeric state.[8] In cases of rapid exchange, a single set of time-averaged signals is observed.[9] However, in some solvents like DMSO-d₆, proton exchange can be slowed, allowing for the observation of distinct signals for both tautomers.[4]

-

1H NMR: The chemical shift of the ring proton (C5-H in the 3-amino tautomer, C3-H in the 5-amino tautomer) can be diagnostic. The broad signal for the pyrazole N-H proton (typically 10-14 ppm) confirms the presence of N-unsubstituted species.[9]

-

13C NMR: This is often the most definitive technique. The carbon atom attached to the amino group (C3 or C5) experiences a significant upfield shift compared to the corresponding carbon in the other tautomer.

-

15N NMR: While less common, 15N NMR can provide unambiguous evidence. The "pyridine-like" nitrogen (N2) and "pyrrole-like" nitrogen (N1-H) have distinct chemical shifts that change depending on the tautomer.[10]

Protocol 2: NMR Analysis of Tautomeric Equilibrium

-

Sample Preparation: Dissolve approximately 5-10 mg of the high-purity aminopyrazole derivative in 0.6-0.7 mL of a deuterated solvent. DMSO-d₆ is highly recommended as it can slow proton exchange.[4][11]

-

1H and 13C NMR Acquisition: Acquire standard 1D 1H and 13C{1H} spectra at ambient temperature (e.g., 298 K) on a high-field spectrometer (≥400 MHz).

-

Initial Analysis: Examine the spectra for signal doubling. If two distinct sets of signals are present, the equilibrium is slow on the NMR timescale. If a single set of averaged signals is observed, the exchange is fast.

-

Variable Temperature (VT) NMR: If exchange is fast, acquire spectra at lower temperatures. Cooling the sample can slow the interconversion rate, potentially resolving the averaged signals into two distinct sets, allowing for direct observation and quantification of both tautomers.[9]

-

2D NMR (HSQC/HMBC): If signals are complex or overlapping, acquire 2D spectra. An HMBC (Heteronuclear Multiple Bond Correlation) experiment is particularly useful for assigning quaternary carbons and correlating the N-H proton to the C3 and C5 positions, which helps to definitively assign each set of signals to the correct tautomer.[9]

-

Quantification: If distinct signals for both tautomers are observed, determine the tautomeric ratio (KT) by integrating the corresponding, well-resolved signals in the 1H NMR spectrum.

X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the tautomeric form present in the solid state.[12] This information is invaluable for understanding solid-state properties and can serve as a structural anchor for one of the tautomers, aiding in the assignment of spectroscopic data. However, as previously noted, the solid-state form is not necessarily the dominant tautomer in solution.

Implications in Drug Development

A thorough characterization of the tautomeric behavior of any aminopyrazole-based drug candidate is a critical step in lead optimization.

-

Receptor Recognition: Tautomers are distinct isomers with different shapes and patterns of hydrogen bond donors and acceptors. A receptor's binding pocket may exhibit high affinity for one tautomer but not the other. Designing a molecule based on the "wrong" tautomer will result in poor biological activity.[1]

-

Physicochemical Properties: Tautomerism directly impacts key ADME (Absorption, Distribution, Metabolism, and Excretion) properties like pKa, lipophilicity (logP), and solubility. For instance, a more polar tautomer might have better aqueous solubility but poorer membrane permeability.[1]

-

Intellectual Property (IP): Different tautomers can be considered distinct chemical entities, which has significant implications for patent claims and freedom-to-operate. A comprehensive understanding of the tautomeric space is essential for robust IP protection.[1]

Conclusion

The distinction between 3-amino and 5-aminopyrazole tautomers is not a mere academic curiosity; it is a fundamental aspect of their chemistry with profound consequences for drug design and development. The tautomeric equilibrium is a dynamic process influenced by subtle electronic and environmental factors. Relying on a single analytical method or assuming the solid-state structure persists in solution can lead to critical errors in interpretation. A rigorous, multi-faceted approach employing high-level computational modeling alongside advanced NMR spectroscopy is the gold standard for accurately characterizing the tautomeric landscape of these vital medicinal chemistry scaffolds. This investment in foundational chemical understanding is paramount to the successful and efficient development of novel pyrazole-based therapeutics.

References

-

Sharma, V., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 668–693. [Link]

-

Krasavin, M., et al. (2018). Preparation of 3,4-Substituted-5-Aminopyrazoles and 4-Substituted-2-Aminothiazoles. The Journal of Organic Chemistry, 83(23), 14356–14369. [Link]

-

Stoyanov, S., et al. (2022). Factors influencing the tautomeric form stabilization and spectral characteristics of 1-phenyl substituted pyrazol-5-ones. Bulgarian Chemical Communications, 54(1), 75-81. [Link]

-

Sharma, V., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC. [Link]

-

Li, Y., et al. (2025). Eco-friendly and Practical Synthesis of 3-Aminopyrazoles in Water. ACS Omega. [Link]

-

Taszarek, S., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules, 24(14), 2645. [Link]

-

Reva, I., et al. (2021). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate. [Link]

-

Afonin, A. V., et al. (2003). Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations. ResearchGate. [Link]

-

Reva, I., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules, 26(14), 4293. [Link]

-

Cristiano, M. L. S., et al. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. [Link]

-

Zhang, Y., et al. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules, 30(2), 488. [Link]

-

Elnagdi, M. H., et al. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(i), 198-250. [Link]

-

Cristiano, M. L. S., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 46. [Link]

-

Fichez, J., et al. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. [Link]

-

Klein, H., et al. (2004). The structure of N-aminopyrazole in the solid state and in solution: an experimental and computational study. Physical Chemistry Chemical Physics, 6(3), 463-473. [Link]

-

Wang, Y., et al. (2024). Selected Electrosynthesis of 3-Aminopyrazoles from α,β-Alkynic Hydrazones and Secondary Amines. The Journal of Organic Chemistry. [Link]

-

Holschbach, M., et al. (2003). Structure of a 4-Nitroso-5-aminopyrazole and Its Salts: Tautomerism, Protonation, and E/Z Isomerism. The Journal of Organic Chemistry, 68(23), 8843–8851. [Link]

-

Alnajjar, R. A., & Gheath, A. H. (2014). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research, 6(7), 1426-1431. [Link]

-

Cristiano, M. L. S., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]

-

Heinicke, G., et al. (2017). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 22(11), 1800. [Link]

-

Holschbach, M., et al. (2003). Structure of a 4-nitroso-5-aminopyrazole and its salts: tautomerism, protonation, and E/Z isomerism. PubMed. [Link]

-

Holschbach, M., et al. (2003). Structure of a 4-Nitroso-5-aminopyrazole and Its Salts: Tautomerism, Protonation, and E/Z Isomerism. The Journal of Organic Chemistry. [Link]

-

Elnagdi, M. H., et al. (2009). Recent developments in aminopyrazole chemistry. ResearchGate. [Link]

-

Reva, I., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. MDPI. [Link]

-

Holschbach, M., et al. (2003). Structure of a 4-Nitroso-5-aminopyrazole and Its Salts: Tautomerism, Protonation, and E/Z Isomerism. The Journal of Organic Chemistry. [Link]

-

Elguero, J., et al. (2006). The use of NMR spectroscopy to study tautomerism. Bohrium. [Link]

-

Musumeci, F., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. [Link]

-

Foces-Foces, C., et al. (1997). Structure and Tautomerism of 3(5)Amino5(3)-arylpyrazoles in the Solid State and in Solution: An X-Ray and NMR Study. ResearchGate. [Link]

-

Zimnitskii, V. S., et al. (2007). Synthesis and Features of 4-aminopyrazoles with Perfluoroalkyl Substituent. ProQuest. [Link]

-

Chavez, D. E., et al. (2015). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Paper Details - Ask this paper | Bohrium [bohrium.com]

- 8. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Literature review of 4-chloropyrazole derivatives in drug discovery

Executive Summary

The 4-chloropyrazole scaffold represents a critical bioisostere in modern medicinal chemistry, primarily utilized to modulate metabolic stability and fine-tune ligand-target binding kinetics.[1] Unlike its 4-methyl analogue (Fomepizole) or 4-hydrogen parent, the 4-chloro substitution introduces a unique combination of electron-withdrawing character (

Part 1: The Pharmacophore Rationale[1]

The "Chlorine Walk" & Metabolic Blocking

In drug design, the C4 position of the pyrazole ring is a metabolic "soft spot," susceptible to oxidative metabolism by Cytochrome P450 enzymes.[1] Substituting the C4-hydrogen with chlorine serves two distinct mechanistic functions:

-

Metabolic Blockade: The C-Cl bond (bond dissociation energy ~81 kcal/mol) is significantly more resistant to oxidation than the C-H bond (~98 kcal/mol, but mechanistically accessible via radical abstraction).[1] This substitution extends the half-life (

) of the parent scaffold.[1] -

Electronic Modulation: Chlorine acts as an electron-withdrawing group (EWG) via induction, lowering the

of the pyrazole N-H.[1] This acidity modulation can strengthen hydrogen bonds formed by the pyrazole NH in the ATP-binding pockets of kinases.[1]

Halogen Bonding: The Sigma-Hole Limitation

While heavier halogens (Br, I) are often employed to exploit "halogen bonding" (interaction between the halogen's positive

-

Observation: In Casein Kinase-2 (CK2) inhibitors, 4-chloro derivatives often fail to form significant halogen bonds compared to 4-bromo/iodo analogs due to a smaller, less polarized

-hole.[1] -

Strategic Application: Use 4-Cl when steric fit is prioritized over halogen bonding, or when the instability/toxicity of aryl iodides precludes their use in late-stage candidates.[1]

SAR Decision Logic

The following decision tree illustrates when to deploy the 4-chloropyrazole motif during Lead Optimization.

Figure 1: Strategic decision tree for substituting the pyrazole C4 position.

Part 2: Therapeutic Case Studies

Kinase Inhibition: FLT3 and Aurora-A

In the context of Acute Myeloid Leukemia (AML), the 4-chloropyrazole moiety has proven essential in Type II kinase inhibitors.[1]

-

Target: FMS-like tyrosine kinase 3 (FLT3).[1]

-

Mechanism: Biphenyl-substituted pyrazoyl-ureas (e.g., Compound 10q) utilize the pyrazole ring to anchor the inhibitor in the ATP binding site.[1] The 4-substitution pattern dictates selectivity against c-Kit.[1]

-

Outcome: 4-chloropyrazole derivatives demonstrated nanomolar potency (

nM) and superior metabolic stability in human microsomes compared to non-substituted analogs.[1]

Alcohol Dehydrogenase (ADH) Inhibition

Historically, 4-substituted pyrazoles are competitive inhibitors of ADH.[1]

| Compound | Substituent (C4) | Relative Potency (Human ADH) | Clinical Status |

| Pyrazole | -H | Baseline | Toxic (Hepatotoxic) |

| 4-Chloropyrazole | -Cl | High | Research Tool |

| Fomepizole | - | High | FDA Approved (Methanol Poisoning) |

| 4-Iodopyrazole | -I | Very High | Toxic/Unstable |

Technical Insight: While 4-iodopyrazole is the most potent due to hydrophobic interactions in the substrate channel, 4-chloropyrazole offers a balance of potency and chemical stability, making it a vital probe for characterizing ADH isoenzymes in vitro.[1]

Part 3: Synthetic Architectures & Protocols[1][2]

Synthesis Strategy: Electrophilic Chlorination

Direct chlorination of the pyrazole ring is the industry standard.[1] While

Protocol: TCCA-Mediated "Green" Chlorination

This protocol is superior to NCS for scale-up due to higher atom economy and easier workup.[1]

Reagents:

-

Substrate: 1,3,5-trisubstituted pyrazole or 1H-pyrazole.[1]

-

Reagent: Trichloroisocyanuric Acid (TCCA) (0.34 eq per Cl atom needed).[1]

-

Solvent: Acetonitrile (MeCN) or Methanol.[1]

Workflow Diagram:

Figure 2: One-pot oxidative chlorination using TCCA.

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 mmol of pyrazole substrate in 5 mL of Acetonitrile.

-

Addition: Add TCCA (0.34 mmol) portion-wise at Room Temperature (RT). Note: Exothermic reaction; monitor temperature.

-

Monitoring (Self-Validation): Spot TLC every 30 minutes. The appearance of a less polar spot indicates product formation.[1]

-

Critical Check: If the reaction stalls, add 5 mol% of acetic acid to catalyze the release of electrophilic chlorine.[1]

-

-

Quench: Pour mixture into 10% aqueous

to neutralize active chlorine species. -

Isolation: Extract with Ethyl Acetate (

mL). Wash organic layer with brine, dry over

Protocol: Electrochemical Synthesis (Alternative)

For industrial flow chemistry applications, electrolysis of pyrazole in aqueous NaCl serves as a reagent-free chlorination method.[1]

-

Anode: Platinum (Pt).[1]

-

Electrolyte: Saturated NaCl.[1]

-

Current Density:

.[1] -

Yield: ~68-92% depending on 3,5-substitution.[1]

References

-

Vertex AI Search. (2025).[1] The inhibition of alcohol dehydrogenase in vitro and in isolated hepatocytes by 4-substituted pyrazoles. National Institutes of Health (NIH).[1] Link

-

Regier Voth, A., & Ho, P. S. (2007).[1][2] The role of halogen bonding in inhibitor recognition and binding by protein kinases. Current Topics in Medicinal Chemistry. Link

-

Zambon, A., et al. (2020).[1] Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry.[1][3] Link

-

Lyalin, B. V., et al. (2008).[1] Electrosynthesis of 4-chloro derivatives of pyrazole and alkylpyrazoles. Russian Journal of Electrochemistry. Link

-

Wang, Y., et al. (2021).[1][4][5] Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules (MDPI).[1] Link[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The role of halogen bonding in inhibitor recognition and binding by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pharmajournal.net [pharmajournal.net]

- 5. scispace.com [scispace.com]

Methodological & Application

Synthesis of 4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine from Methylhydrazine: An Application Note for Medicinal Chemistry

Executive Summary: This document provides a comprehensive guide for the synthesis of 4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine, a valuable heterocyclic building block for drug discovery. The described three-step synthetic pathway starts from readily available methylhydrazine and ethyl 2-cyanoacetate. The protocols detailed herein are designed for researchers in medicinal chemistry and process development, with a focus on procedural logic, safety, and reproducibility. The synthesis involves an initial cyclocondensation to form the pyrazole core, followed by N-methylation, and a final regioselective chlorination.

Introduction

Substituted pyrazoles are a privileged scaffold in modern pharmacology, forming the core of numerous approved drugs. The specific compound, 4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine, serves as a key intermediate for the synthesis of more complex molecules, including kinase inhibitors and other targeted therapeutics. Its utility stems from the orthogonal reactivity of the chloro and amino substituents, allowing for selective downstream modifications. This guide outlines a reliable and scalable synthesis beginning with methylhydrazine, providing a logical and efficient route to this important intermediate.

Synthetic Strategy & Mechanistic Overview

The synthesis is accomplished in three distinct steps, as illustrated in the workflow below. The strategy is designed to build the pyrazole core first, establish the correct N-methylation pattern, and finally install the chloro substituent at the C4 position.

Overall Synthetic Pathway:

Figure 1: High-level workflow for the synthesis of the target compound.

Step 1: Pyrazole Ring Formation The synthesis commences with the classic Knorr pyrazole synthesis.[1] The most common and versatile method for synthesizing 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines.[2][3] In this case, methylhydrazine reacts with ethyl 2-cyanoacetate. The reaction is believed to proceed through nucleophilic attack of the hydrazine's terminal nitrogen on the ester carbonyl, followed by an intramolecular cyclization via attack of the other nitrogen on the nitrile carbon, ultimately yielding 5-Amino-3-methyl-1H-pyrazole.[3]

Step 2: N-Methylation The second step involves the N-methylation of the pyrazole ring. Due to the presence of two nitrogen atoms in the pyrazole ring and an exocyclic amino group, regioselectivity can be a challenge. However, using a mild base like potassium carbonate and a methylating agent such as methyl iodide in a polar aprotic solvent like acetone typically favors methylation on the pyrazole ring nitrogens. The formation of the 1,3-dimethyl isomer is a common outcome in such reactions, leading to the intermediate 5-Amino-1,3-dimethylpyrazole.[4]

Step 3: Regioselective Chlorination The final step is the chlorination of the electron-rich pyrazole ring. The 4-position is activated by the two nitrogen atoms and the amino group, making it susceptible to electrophilic substitution. N-Chlorosuccinimide (NCS) is an ideal reagent for this transformation as it is a mild and selective source of electrophilic chlorine, minimizing over-chlorination and side reactions.[5] The reaction is typically carried out in a polar solvent like acetonitrile to afford the final product, 4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine.

Detailed Experimental Protocols

Safety Preamble: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, is mandatory. Methylhydrazine is toxic and a suspected carcinogen; handle with extreme care.

Step 1: Synthesis of 5-Amino-3-methyl-1H-pyrazole

-

Reagents & Materials:

Reagent M.W. Amount Moles Methylhydrazine 46.07 4.61 g 0.10 Ethyl 2-cyanoacetate 113.12 11.31 g 0.10 | Ethanol (Absolute) | - | 100 mL | - |

-

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methylhydrazine and 50 mL of absolute ethanol.

-

Slowly add ethyl 2-cyanoacetate to the stirred solution at room temperature. An exothermic reaction may be observed.

-

Add the remaining 50 mL of ethanol.

-

Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

-

After completion, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

-

Filter the resulting solid, wash with cold ethanol (2 x 20 mL), and dry under vacuum to yield 5-Amino-3-methyl-1H-pyrazole as a white to off-white solid.

-

Step 2: Synthesis of 5-Amino-1,3-dimethyl-1H-pyrazole

-

Reagents & Materials:

Reagent M.W. Amount Moles 5-Amino-3-methyl-1H-pyrazole 97.12 9.71 g 0.10 Methyl Iodide 141.94 15.6 g 0.11 Potassium Carbonate (K₂CO₃) 138.21 20.7 g 0.15 | Acetone | - | 150 mL | - |

-

Procedure:

-

In a 250 mL round-bottom flask, suspend 5-Amino-3-methyl-1H-pyrazole and potassium carbonate in acetone.

-

Stir the suspension vigorously and add methyl iodide dropwise at room temperature.

-

Heat the mixture to reflux (approx. 56 °C) and maintain for 8-12 hours, monitoring by TLC.

-

After the reaction is complete, cool to room temperature and filter off the inorganic salts.

-

Wash the salts with a small amount of acetone.

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to isolate 5-Amino-1,3-dimethylpyrazole.[4]

-

Step 3: Synthesis of 4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine

-

Reagents & Materials:

Reagent M.W. Amount Moles 5-Amino-1,3-dimethyl-1H-pyrazole 111.15 11.12 g 0.10 N-Chlorosuccinimide (NCS) 133.53 13.35 g 0.10 | Acetonitrile (CH₃CN) | - | 200 mL | - |

-

Procedure:

-

Dissolve 5-Amino-1,3-dimethyl-1H-pyrazole in acetonitrile in a 500 mL flask protected from light.

-

Cool the solution to 0 °C in an ice-water bath.

-

Add N-Chlorosuccinimide portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction to completion using TLC.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Extract the product with ethyl acetate (3 x 75 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

Recrystallize from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure 4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine.

-

Characterization

The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques.

| Compound | Expected ¹H NMR (δ, ppm) | Expected Mass (m/z) |

| 5-Amino-3-methyl-1H-pyrazole | Signals for CH₃, pyrazole C4-H, NH₂, and NH protons. | [M+H]⁺ ≈ 98.1 |

| 5-Amino-1,3-dimethyl-1H-pyrazole | Signals for two distinct CH₃ groups, pyrazole C4-H, and NH₂ protons. | [M+H]⁺ ≈ 112.2 |

| 4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine | Absence of the C4-H signal. Signals for two CH₃ groups and NH₂ protons. | [M+H]⁺ ≈ 146.1 (with ³⁵Cl/³⁷Cl isotope pattern) |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low yield in Step 1 | Incomplete reaction. | Increase reflux time. Ensure reagents are pure and dry. |

| Mixture of isomers in Step 2 | Non-selective methylation. | Screen different bases (e.g., NaH) or methylating agents. Optimize temperature. Separation may require careful chromatography. |

| Low yield/side products in Step 3 | Over-chlorination or degradation. | Maintain low temperature during NCS addition. Protect the reaction from light. Use exactly one equivalent of NCS. |

References

-

Der Pharma Chemica. (n.d.). A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Verlag der Zeitschrift für Naturforschung. (2011). Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. Retrieved from [Link]

-

MDPI. (2010). Green One Pot Solvent-Free Synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]

-

Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

-

PMC. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

-

MDPI. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

- Google Patents. (n.d.). US5811555A - Method for substitution of an amino group of a primary amine by a chlorine atom and a synthetic method by application thereof.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-氨基-1,3-二甲基吡唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. US5811555A - Method for substitution of an amino group of a primary amine by a chlorine atom and a synthetic method by application thereof - Google Patents [patents.google.com]

Vilsmeier-Haack cyclization protocols for pyrazole amine synthesis

Application Note: Vilsmeier-Haack Cyclization Protocols for Functionalized Pyrazole Amine Synthesis

Executive Summary & Strategic Rationale

The pyrazole ring is a "privileged scaffold" in modern drug discovery, ubiquitous in kinase inhibitors (e.g., Ruxolitinib, Crizotinib). While direct condensation of

The Vilsmeier-Haack (VH) cyclization offers a superior alternative for generating highly functionalized cores. Unlike standard condensations, the VH protocol applied to hydrazones performs a "triple-action" sequence: cyclization, C4-formylation, and C5-chlorination in a single pot.

Why this matters: The resulting 5-chloro-4-formylpyrazole is a versatile electrophilic hub. The C5-chloride is highly activated for SNAr displacement by amines, allowing for the rapid synthesis of 5-aminopyrazoles , while the C4-aldehyde remains available for reductive amination. This guide details the protocol for this "VH-to-Amine" workflow, ensuring high purity and regiocontrol.

Mechanistic Pathway & Workflow

The reaction proceeds via the formation of a hydrazone, which is then subjected to the Vilsmeier reagent (DMF/POCl3).[1] The mechanism involves the formation of a chloromethyleniminium salt, attack by the hydrazone, and subsequent cyclization-elimination.

Pathway Visualization

Caption: Logical flow from hydrazone precursors to 5-aminopyrazoles via Vilsmeier-Haack cyclization and SNAr displacement.

Experimental Protocols

Protocol A: Synthesis of 1-Aryl-3-substituted-5-chloro-4-formylpyrazole

The core VH cyclization step.

Reagents:

-

Acetophenone hydrazone derivative (1.0 equiv)

-

POCl3 (Phosphorus oxychloride) (3.0 equiv)

-

DMF (N,N-Dimethylformamide) (5.0 - 10.0 equiv)

-

Solvent: DMF (neat) is preferred; CH2Cl2 can be used for temperature control.

Procedure:

-

Reagent Preparation (Exothermic): In a flame-dried round-bottom flask under N2, cool DMF (10 mL/g substrate) to 0°C using an ice/salt bath. Dropwise add POCl3 over 20 minutes.

-

Critical Control Point: Maintain internal temperature < 10°C to prevent thermal decomposition of the Vilsmeier complex. Stir for 30 min at 0°C until the salt precipitates (white/yellowish solid).

-

-

Addition: Dissolve the hydrazone in a minimum volume of DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.

-

Cyclization: Allow the mixture to warm to Room Temperature (RT), then heat to 60–80°C for 3–6 hours.

-

Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 2:8). The hydrazone spot will disappear, and a less polar, UV-active spot (the 5-Cl-pyrazole) will appear.

-

-

Quenching (Hazardous): Cool the reaction mixture to RT. Pour slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring.

-

Note: Neutralize the acidic mixture with saturated NaHCO3 or 20% NaOH solution to pH 7–8. The product will precipitate as a solid.

-

-

Isolation: Filter the solid, wash with copious water, and dry under vacuum. Recrystallize from Ethanol/DMF if necessary.

Typical Yields: 70–90%

Protocol B: Synthesis of 5-Amino-4-formylpyrazoles (SNAr)

Converting the VH product into the target "Pyrazole Amine".

Rationale: The 5-chloro position activated by the adjacent imine nitrogen and the electron-withdrawing 4-formyl group is highly susceptible to nucleophilic attack.

Reagents:

-

5-Chloro-4-formylpyrazole (from Protocol A) (1.0 equiv)

-

Secondary Amine (e.g., Morpholine, Piperazine, Pyrrolidine) (1.2 – 1.5 equiv)

-

Base: K2CO3 (2.0 equiv) or Et3N

-

Solvent: DMF or Acetonitrile

Procedure:

-

Suspend 5-chloro-4-formylpyrazole and K2CO3 in DMF (5 mL/mmol).

-

Add the secondary amine.

-

Heat the mixture to 80–100°C for 4–8 hours.

-

Observation: The reaction often changes color (yellow to orange) as the substitution proceeds.

-

-

Pour into ice water. The 5-aminopyrazole usually precipitates. Filter and wash with water.

-

Optional: If the product is soluble, extract with EtOAc, wash with brine (3x to remove DMF), dry over Na2SO4, and concentrate.

Data Analysis & Optimization

The following table summarizes the impact of temperature and stoichiometry on the VH cyclization of acetophenone phenylhydrazone (Model Substrate).

| Entry | POCl3 (Equiv) | Temperature (°C) | Time (h) | Yield (5-Cl-4-CHO) | Observations |

| 1 | 1.5 | 60 | 12 | 35% | Incomplete conversion; mono-formylated intermediates observed. |

| 2 | 3.0 | 25 (RT) | 24 | 45% | Slow kinetics; cyclization is rate-limiting at RT. |

| 3 | 3.0 | 70 | 4 | 88% | Optimal Conditions. Clean conversion. |

| 4 | 5.0 | 100 | 2 | 65% | Significant tar formation; degradation of aldehyde. |

| 5 | 3.0 | 70 | 4 | 82% | Microwave irradiation (sealed vessel, 15 min hold). |

Key Technical Insights:

-

Stoichiometry: A minimum of 3 equivalents of POCl3 is required. One equivalent activates the DMF, one formylates the hydrazone C-alpha, and the third facilitates the cyclization/chlorination.

-

Regioselectivity: The VH reaction on hydrazones is highly regioselective for 1,3-disubstituted-5-chloro-4-formylpyrazoles. The bulky 5-chloro group prevents the formation of isomers often seen in standard hydrazine condensations.

Safety & Troubleshooting

-

POCl3 Handling: Highly corrosive and reacts violently with water. All glassware must be flame-dried. Quenching must be done slowly on ice to manage HCl evolution.

-

"Stuck" Reaction: If the intermediate hydrazone is consumed but cyclization is slow (Step 3), add an additional 1.0 equiv of POCl3 and increase temperature by 10°C.

-